CV-4093 (2HCl) shares structural similarities with other dihydropyridine calcium channel blockers, featuring a dihydropyridine ring substituted with various groups, including a phenyl ring with a nitro group and a piperazine ring with a diphenylmethyl substituent [, , , ]. The stereochemistry of the molecule has also been investigated, with the synthesis and pharmacological evaluation of its enantiomers [(S)-(+)-1 and (R)-(-)-1] [, ].
CV-4093 (2HCl) acts as a calcium channel blocker, primarily targeting L-type calcium channels in vascular smooth muscle cells []. By blocking these channels, it inhibits calcium influx into the cells, leading to vasodilation and a decrease in blood pressure []. Studies have shown that it effectively inhibits contractions induced by various agents, including calcium, Bay K 8644 (a calcium channel agonist), potassium chloride, prostaglandin F2 alpha (PGF2 alpha), U-46619, and endothelin-1 [].
CV-4093 (2HCl) exhibits potent vaso-relaxant properties in various isolated canine arteries, including basilar, coronary, mesenteric, and intrarenal arteries []. It effectively relaxes these arteries precontracted with different agents, indicating its calcium antagonist activity []. The potency of CV-4093 (2HCl) is comparable to nicardipine and significantly higher than nifedipine []. It also demonstrates antihypertensive effects in spontaneously hypertensive rats [, ].
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4